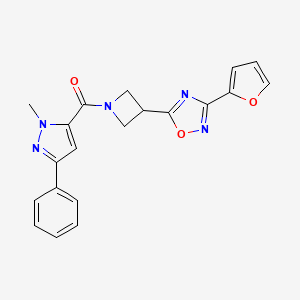
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, specifically a furan ring and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Molecular Formula and Structure
The molecular formula for this compound is C22H22N4O2. The structure features:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Azetidine Ring : A four-membered saturated ring containing nitrogen.
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
Spectral Characteristics
The compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.
- Infrared (IR) Spectroscopy : Identifies functional groups based on their characteristic absorption bands.
| Property | Value |
|---|---|
| Molecular Weight | 378.44 g/mol |
| Solubility | Moderate in ethanol |
| Melting Point | Not determined |
| Stability | Stable under normal conditions |
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazole can inhibit cell proliferation in breast and lung cancer models.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound demonstrated significant inhibition of cell growth with an IC50 value indicating potency in the low micromolar range.
Antimicrobial Properties
The presence of furan and oxadiazole rings has been associated with antimicrobial activity. Preliminary tests suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
An antimicrobial susceptibility test was performed using the agar diffusion method against Staphylococcus aureus and Escherichia coli. The compound showed a zone of inhibition greater than 15 mm, indicating promising antibacterial activity.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The oxadiazole moiety is believed to disrupt cellular processes by inhibiting key enzymes or receptors associated with cancer cell survival.
Propriétés
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-24-16(10-15(22-24)13-6-3-2-4-7-13)20(26)25-11-14(12-25)19-21-18(23-28-19)17-8-5-9-27-17/h2-10,14H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPLTCXFOXHGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














